molecular formula C17H24N2O B5063136 N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide

N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide

Cat. No. B5063136
M. Wt: 272.4 g/mol
InChI Key: DWAPMRQVZWYBJR-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide, also known as PTP1B inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to be a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that plays a crucial role in the regulation of insulin signaling.

Mechanism of Action

N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide exerts its pharmacological effects by inhibiting N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide, which is a negative regulator of insulin signaling. N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide dephosphorylates the insulin receptor and other downstream signaling molecules, leading to the inhibition of insulin signaling. By inhibiting N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide, N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide enhances insulin signaling, leading to improved glucose uptake and glycemic control.
Biochemical and Physiological Effects:
N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide has been found to improve glucose uptake and glycemic control in animal models of diabetes and obesity. The compound has also been shown to improve insulin sensitivity and reduce hepatic glucose production. In addition, N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide has been found to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide has several advantages for lab experiments, including its high potency and selectivity for N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide inhibition. However, the compound has limited solubility in aqueous solutions, which may limit its use in certain experiments. In addition, the compound may have off-target effects on other phosphatases, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for the study of N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide. One area of research could be the development of more potent and selective N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide inhibitors based on the structure of N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide. Another area of research could be the investigation of the compound's effects on other signaling pathways and cellular processes. Finally, the therapeutic potential of N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide in other diseases, such as cancer and neurodegenerative disorders, could also be explored.

Synthesis Methods

The synthesis of N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide involves the reaction of 4-tert-butylbenzaldehyde with cyclopentanecarbohydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The purity and yield of the product can be improved by recrystallization and purification techniques.

Scientific Research Applications

N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide has been extensively studied for its potential therapeutic applications, particularly in the treatment of diabetes and obesity. The compound has been found to be a potent inhibitor of N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide, which is an enzyme that negatively regulates insulin signaling. By inhibiting N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide, N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide can enhance insulin signaling, leading to improved glucose uptake and glycemic control.

properties

IUPAC Name

N-[(E)-(4-tert-butylphenyl)methylideneamino]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-17(2,3)15-10-8-13(9-11-15)12-18-19-16(20)14-6-4-5-7-14/h8-12,14H,4-7H2,1-3H3,(H,19,20)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAPMRQVZWYBJR-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824107
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-[(E)-(4-tert-butylphenyl)methylidene]cyclopentanecarbohydrazide

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